3,5-dimethoxy-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzamide -

3,5-dimethoxy-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzamide

Catalog Number: EVT-4494018
CAS Number:
Molecular Formula: C19H17F3N4O3
Molecular Weight: 406.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[(1H-imidazol-1-yl)alkyl]aryl amides

Compound Description: This class of compounds, specifically including derivatives with 4-chloro-, 4-(trifluoromethyl)-, and 4-bromobenzamide substitutions and C5-C8 alkyl chains linking the heterocycle and amide, were found to be potent thromboxane synthetase inhibitors. These compounds showed enhanced activity compared to the standard, dazoxiben (UK 37,248), with some being up to 10 times more potent. Importantly, they did not inhibit prostacyclin formation. []

N-[(1H-1,2,4-triazol-1-yl)alkyl]aryl amides

Compound Description: This group of compounds represents a series synthesized to investigate their potential as thromboxane synthetase inhibitors and antihypertensive agents. The research explored the effects of various modifications, including aromatic substitution, chain length variation between the heterocycle and amide, and heterocycle substitutions, to assess their impact on biological activity. The study revealed that these compounds functioned as thromboxane synthetase inhibitors without affecting prostacyclin formation. []

(+)-cis-n-[(2-methoxyphenyl)methyl]-2-phenyl-3-piperidinamine (CP-99,994)

Compound Description: CP-99,994 is a potent and selective neurokinin-1 (NK1) receptor antagonist. Studies show it effectively inhibits NK1 agonist-induced foot tapping in gerbils, a model for assessing NK1 antagonist activity. Further investigation revealed a strong correlation between the dose of CP-99,994 administered and NK1 receptor occupancy in the gerbil striatum, highlighting its specific binding affinity. []

5-[[2(S)-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-3(S)-phenyl-4-morpholinyl]methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one (L-742,694)

Compound Description: L-742,694 is identified as another potent neurokinin-1 (NK1) receptor antagonist. Similar to CP-99,994, it displays the ability to inhibit NK1 agonist-induced foot tapping in gerbils, signifying its antagonist properties. Crucially, studies demonstrate a clear relationship between the dosage of L-742,694 and the level of NK1 receptor occupancy in the gerbil striatum, confirming its specific binding and antagonist activity at the receptor level. []

5-[[2(R)-[1(R)-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3(S)-(4-fluorophenyl)-4-morpholinyl]methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one (MK-869)

Compound Description: MK-869 stands out as a potent and selective antagonist of the neurokinin-1 (NK1) receptor. It exhibits efficacy in inhibiting NK1 agonist-induced foot tapping in gerbils, demonstrating its ability to block NK1 receptor activation. Similar to other NK1 antagonists discussed, research reveals a positive correlation between MK-869 doses and NK1 receptor occupancy in the gerbil striatum, further reinforcing its specific binding and antagonist activity. []

cis-n-[[2-methoxy-5-(trifluoromethoxy)phenyl]methyl]-2-phenyl-3-piperidinamine (CP-122,721)

Compound Description: CP-122,721 is recognized as a potent and selective antagonist of the neurokinin-1 (NK1) receptor. Studies have shown its effectiveness in inhibiting NK1 agonist-induced foot tapping in gerbils, serving as an indicator of its ability to block NK1 receptor activation. Furthermore, research has established a relationship between the dose of CP-122,721 and the occupancy of NK1 receptors in the gerbil striatum. This correlation underscores its specific binding and antagonist activity at the receptor level. []

4-[[2(R)-[1(R)-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3(S)-(4-fluorophenyl)-4-morpholinyl]methyl]-N,N-dimethyl-1H-1,2,3-triazole-5-methanamine (L-760,735-F)

Compound Description: L-760,735-F is characterized as a potent and selective neurokinin-1 (NK1) receptor antagonist. Its efficacy in inhibiting NK1 agonist-induced foot tapping in gerbils demonstrates its capacity to hinder NK1 receptor activation. Research has revealed a positive correlation between the dose of L-760,735-F administered and the extent of NK1 receptor occupancy in the gerbil striatum, underscoring its specific binding and antagonist activity. []

N-[[2-methoxy-5-[5-(trifluoromethyl)-1H-tetrazol-1-yl]phenyl]methy]-2(S)-phenyl-3(S)-piperidinamine (GR205171)

Compound Description: GR205171 is identified as a potent and selective neurokinin-1 (NK1) receptor antagonist. Studies demonstrate its ability to inhibit NK1 agonist-induced foot tapping in gerbils, suggesting its ability to block NK1 receptor activation. Moreover, research has shown a direct correlation between the administered dose of GR205171 and NK1 receptor occupancy in the gerbil striatum. This correlation reinforces its specific binding affinity and antagonist activity at the receptor. []

(2S,3S)3-([3,5-bis(trifluoromethyl)phenyl]methoxy)-2-phenylpiperidine (L-733,060)

Compound Description: L-733,060 is a potent and selective neurokinin-1 (NK1) receptor antagonist known for its specific binding affinity. Studies have demonstrated its efficacy in inhibiting NK1 agonist-induced foot tapping in gerbils, indicating its ability to block NK1 receptor activation. Moreover, research has established a positive correlation between the dose of L-733,060 and the level of NK1 receptor occupancy in the gerbil striatum, further confirming its specific binding and antagonist activity. []

(2R,3R)-3-([3,5-bis(trifluoromethyl)phenyl]methoxy)-2-phenylpiperidine (L-733,061)

Compound Description: L-733,061 is a potent and selective neurokinin-1 (NK1) receptor antagonist recognized for its specific binding affinity. It has demonstrated efficacy in inhibiting NK1 agonist-induced foot tapping in gerbils, suggesting its ability to block NK1 receptor activation. Research has established a direct correlation between the administered dose of L-733,061 and the level of NK1 receptor occupancy in the gerbil striatum, confirming its specific binding and antagonist activity at the receptor. []

3-[(3-bromo-6-fluoro-2-methyl-1H-indol-1-yl)sulfonyl]-N,N-dimethyl-1H-1,2,4-triazol-1-sulfonamide

N-(3-chloropyridin-4-ylmethyl)-N-methyl-1-(3,5-bis-trifluoromethylbenzyl)-5-phenyl-1H-[1,2,3]triazole-4-carboxamide (9a)

Compound Description: 9a is a triazole-based compound synthesized via regioselective pyridine metallation chemistry. This compound has demonstrated NK-1 antagonist activity. []

[1-(3,5-bis-trifluoromethyl-benzyl)-5-morpholin-4-yl-1H-[1,2,3]triazol-4-yl]-[3-(3-chloropyridin-4-yl)-5-hydroxymethylisoxazol-4-yl]methanone (16a)

Compound Description: 16a, like 9a, is a triazole-based compound synthesized through regioselective pyridine metallation chemistry. It has also exhibited NK-1 antagonist activity. []

Properties

Product Name

3,5-dimethoxy-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzamide

IUPAC Name

3,5-dimethoxy-N-[1-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-yl]benzamide

Molecular Formula

C19H17F3N4O3

Molecular Weight

406.4 g/mol

InChI

InChI=1S/C19H17F3N4O3/c1-28-15-7-13(8-16(9-15)29-2)17(27)24-18-23-11-26(25-18)10-12-4-3-5-14(6-12)19(20,21)22/h3-9,11H,10H2,1-2H3,(H,24,25,27)

InChI Key

GFNWNAVJDJKSFB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NN(C=N2)CC3=CC(=CC=C3)C(F)(F)F)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.